molecular formula C20H19N5O3S B11297303 N-(2,5-dimethoxyphenyl)-2-({2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide

N-(2,5-dimethoxyphenyl)-2-({2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide

Cat. No.: B11297303
M. Wt: 409.5 g/mol
InChI Key: UQUNIKLWZSGHGF-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-({2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide is a heterocyclic compound featuring a triazoloquinazolin core linked via a sulfanyl-acetamide bridge to a 2,5-dimethoxyphenyl group.

Properties

Molecular Formula

C20H19N5O3S

Molecular Weight

409.5 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[(2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide

InChI

InChI=1S/C20H19N5O3S/c1-12-21-19-14-6-4-5-7-15(14)23-20(25(19)24-12)29-11-18(26)22-16-10-13(27-2)8-9-17(16)28-3/h4-10H,11H2,1-3H3,(H,22,26)

InChI Key

UQUNIKLWZSGHGF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=N1)C3=CC=CC=C3N=C2SCC(=O)NC4=C(C=CC(=C4)OC)OC

Origin of Product

United States

Biological Activity

N-(2,5-dimethoxyphenyl)-2-({2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that combines a dimethoxyphenyl group with a triazoloquinazoline moiety, which is known for its diverse pharmacological properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H20N4O3S\text{C}_{18}\text{H}_{20}\text{N}_4\text{O}_3\text{S}

This indicates the presence of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms, which contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazolinone-based hybrids, including compounds similar to this compound. Research has shown that these compounds can inhibit the proliferation of various cancer cell lines. For instance:

  • Cell Lines Tested : The compound has been evaluated against multiple cancer cell lines such as CCRF-CEM (leukemia), SF-539 and U251 (CNS cancer), and MDA-MB-231 (breast cancer).
  • Inhibition Rates : Compounds similar to this structure exhibited growth inhibition rates ranging from 31.50% to 47.41% across different cell lines .

The proposed mechanism of action for this compound involves:

  • Enzyme Interaction : The triazole ring may interact with specific enzymes or receptors involved in cancer progression.
  • Redox Reactions : The nitrophenyl group could participate in redox reactions that enhance its cytotoxic effects on cancer cells .

Other Biological Activities

In addition to anticancer effects, compounds within this structural family have demonstrated other biological activities:

  • Antibacterial Properties : Some derivatives have shown significant antibacterial activity against various pathogens.
  • Enzyme Inhibition : Inhibition of enzymes such as COX and urease has been reported, suggesting anti-inflammatory and potential analgesic properties .

Case Studies

Several case studies have been conducted to evaluate the biological activities of compounds related to this compound:

StudyFocusFindings
Study 1AnticancerDemonstrated significant inhibition in breast and CNS cancer cell lines.
Study 2AntibacterialShowed efficacy against Gram-positive and Gram-negative bacteria.
Study 3Enzyme InhibitionEffective in inhibiting COX enzymes with potential anti-inflammatory effects.

QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict the biological activity of this compound based on its structural features. These models indicate a strong correlation between molecular structure and activity against specific cancer types .

Scientific Research Applications

The compound exhibits various biological activities that are of interest for therapeutic applications:

  • Anticancer Activity : Research indicates that N-(2,5-dimethoxyphenyl)-2-({2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide shows significant inhibition of cancer cell lines. For instance, studies have reported its effectiveness against breast cancer and central nervous system cancer cell lines .
  • Antibacterial Properties : The compound has demonstrated efficacy against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibacterial agents .
  • Enzyme Inhibition : It has been shown to inhibit cyclooxygenase (COX) enzymes, which may contribute to its anti-inflammatory effects. This property is particularly relevant for the development of non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Studies

Several studies have been conducted to evaluate the biological activities of compounds related to this compound. Below is a summary of notable findings:

StudyFocusFindings
Study 1AnticancerSignificant inhibition in breast and CNS cancer cell lines.
Study 2AntibacterialEfficacy against Gram-positive and Gram-negative bacteria.
Study 3Enzyme InhibitionEffective in inhibiting COX enzymes with potential anti-inflammatory effects.

QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict the biological activity of this compound based on its structural features. These models indicate a strong correlation between molecular structure and activity against specific cancer types .

Comparison with Similar Compounds

Structural Analog 1: [(3)H]MRE 3008F20 (A3 Adenosine Receptor Antagonist)

Structural Similarities :

  • Both compounds contain a triazolo-fused heterocycle (triazoloquinazolin in the target vs. triazolopyrimidine in MRE 3008F20).
  • Both include substituted aryl groups (2,5-dimethoxyphenyl in the target vs. 4-methoxyphenylcarbamoyl in MRE 3008F20).

Functional Differences :

  • Target Specificity: MRE 3008F20 is a high-affinity antagonist (KD = 0.80 nM) for the human A3 adenosine receptor with >1,000-fold selectivity over A1, A2A, and A2B subtypes .
  • Pharmacological Role : MRE 3008F20 is used as a radioligand for A3 receptor characterization, while the target compound’s activity (agonist/antagonist) remains uncharacterized.

Table 1: Key Differences in Adenosine Receptor-Targeting Compounds

Feature Target Compound [(3)H]MRE 3008F20
Core Structure Triazolo[1,5-c]quinazolin Pyrazolo-triazolo-pyrimidine
Key Substituent 2,5-Dimethoxyphenyl 4-Methoxyphenylcarbamoyl
Sulfur Linkage Sulfanyl (thioether) Sulfonamide
Known Affinity (KD/Ki) Not reported 0.80 nM (A3)
Selectivity Unknown >1,000-fold for A3 vs. others

Structural Analog 2: Flumetsulam (Triazolopyrimidine Herbicide)

Structural Similarities :

  • Both compounds incorporate a triazole-fused ring system (triazoloquinazolin vs. triazolopyrimidine).
  • Both feature sulfonamide/sulfanyl linkages, which are critical for herbicidal activity in flumetsulam .

Functional Differences :

  • Application: Flumetsulam inhibits acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid synthesis .
  • Substituent Effects : Flumetsulam’s 2,6-difluorophenyl group enhances herbicidal potency, whereas the target’s 2,5-dimethoxyphenyl group could increase lipophilicity, possibly shifting its target specificity.

Table 2: Comparison with Triazolopyrimidine Herbicides

Feature Target Compound Flumetsulam
Core Structure Triazolo[1,5-c]quinazolin Triazolo[1,5-a]pyrimidine
Functional Group Sulfanyl-acetamide Sulfonamide
Aryl Substituent 2,5-Dimethoxyphenyl 2,6-Difluorophenyl
Known Activity Unknown ALS inhibitor (herbicide)

Structural Analog 3: Oxadixyl (Acetamide Fungicide)

Structural Similarities :

  • Both compounds share an acetamide backbone.
  • Aryl groups (2,5-dimethoxyphenyl in the target vs. 2,6-dimethylphenyl in oxadixyl) are present .

Functional Differences :

  • Mode of Action : Oxadixyl acts as a fungicide by inhibiting RNA polymerase III. The target compound’s triazoloquinazolin core may confer divergent biological activity, such as kinase or receptor modulation.
  • Substituent Impact : Oxadixyl’s oxazolidinyl group enhances systemic transport in plants, whereas the target’s sulfanyl-triazoloquinazolin moiety may limit mobility due to increased molecular weight.

Hypothesized Structure-Activity Relationships (SAR)

  • Triazoloquinazolin Core: This larger, planar structure may enhance interactions with protein binding pockets (e.g., adenosine receptors) compared to smaller triazolopyrimidine cores in herbicides .
  • Sulfanyl vs. Sulfonamide : The thioether linkage in the target compound could improve metabolic stability over sulfonamides, which are prone to enzymatic cleavage .
  • 2,5-Dimethoxyphenyl Group : The electron-donating methoxy groups may increase lipophilicity and membrane permeability relative to flumetsulam’s electron-withdrawing fluorine substituents .

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